molecular formula C15H18N2 B1676640 4-Methyl-2-(piperidin-1-yl)quinoline CAS No. 5465-86-1

4-Methyl-2-(piperidin-1-yl)quinoline

Cat. No. B1676640
CAS RN: 5465-86-1
M. Wt: 226.32 g/mol
InChI Key: USYRQXDHKXGTCK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .


Synthesis Analysis

Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The excellent selectivity of alkyl migration was attributed to the neighboring group participation of 2-bromoethyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 226.32 g/mol, XLogP3-AA of 3.9, Hydrogen Bond Donor Count of 0, and Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Anticancer Activity

  • Antiproliferative Study : Synthesized derivatives of 4-Methyl-2-(piperidin-1-yl)quinoline showed significant antiproliferative activity against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. Notably, certain compounds exhibited up to 90% growth inhibitory effects, comparable to the standard drug paclitaxel (Harishkumar, Nd, & Santhosha, 2018).
  • Synthesis and Anticancer Activity : Another series of derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde showed in vitro anticancer activity against various human cells (Subhash & Bhaskar, 2021).

Anti-Alzheimer's Activity

  • Inhibitors of Cholinesterases : A study reported the microwave-assisted synthesis of quinoline thiosemicarbazones with a piperidine moiety, which showed potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer’s disease (Munir et al., 2021).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Compounds synthesized via ultrasound- and microwave-assisted methods, including (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, demonstrated significant antibacterial and antifungal activities against strains like Staphylococcus aureus and Escherichia coli (Ashok et al., 2014).

Anti-Inflammatory Properties

  • Histamine H4 Receptor Ligands : A series of compounds designed and synthesized as human histamine H4 receptor ligands showed significant anti-inflammatory properties in in vivo studies (Smits et al., 2008).

Photophysical Properties

  • Prefluorescent Nitroxide Probes : The nitroxide prefluorescent probes based on 4-Methyl-2-(piperidin-1-yl)quinoline, such as QT, demonstrated photophysical properties suitable for use as sensors for pH andmicropolarity, and as monitors for free radicals or hydrogen transfer from phenols (Bueno et al., 2008).

Anti-Tubercular Activity

  • Synthesis and Evaluation : Mefloquine derivatives containing 4-Methyl-2-(piperidin-1-yl)quinoline showed promising anti-tubercular activities, with one compound exhibiting significant in vitro activity against M. tuberculosis H37Rv ATTC 27294 (Wardell et al., 2011).

Anti-Leukemic Activity

  • Cytotoxic Potential Against Leukemia Cell Lines : A synthesized compound, 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, exhibited cytotoxic potential against two leukemia cell lines (Guillon et al., 2018).

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Research has focused on efficient synthesis methods for 4-Methyl-2-(piperidin-1-yl)quinoline derivatives, contributing to the development of potential pharmacological agents. This includes one-pot, green, and facile synthesis methods (Astaneh & Rufchahi, 2018).

Inhibition of Thrombin

  • Inhibition of Thrombin by Arginine Derivative : A study on the inhibitory effect of stereoisomers of 4-Methyl-2-(piperidin-1-yl)quinoline on thrombin revealed significant variation in potency depending on the stereo-configuration, highlighting its potential in developing anticoagulant drugs (Okamoto et al., 1981).

properties

IUPAC Name

4-methyl-2-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYRQXDHKXGTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282438
Record name 4-methyl-2-(piperidin-1-yl)quinoline
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-1-yl)quinoline

CAS RN

5465-86-1
Record name 4-Methyl-2-(1-piperidinyl)quinoline
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Record name 5465-86-1
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Record name 4-methyl-2-(piperidin-1-yl)quinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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